

In-Depth Technical Guide to the Electronic Band Structure of Hexagonal Li_3As

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Compound of Interest

Compound Name: *Lithium arsenide (Li_3As)*

Cat. No.: *B075896*

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Abstract

Lithium arsenide (Li_3As) in its hexagonal crystal structure presents intriguing electronic properties that are the subject of ongoing scientific investigation. This technical guide provides a comprehensive overview of the electronic band structure of hexagonal Li_3As , drawing from theoretical calculations and experimental findings. The document details the material's crystal structure, summarizes its key electronic characteristics in tabular format, outlines the experimental and computational methodologies employed in its study, and visualizes the fundamental structural and procedural aspects using Graphviz diagrams. This guide is intended to serve as a core reference for researchers and professionals engaged in materials science, condensed matter physics, and related fields where an understanding of the electronic properties of novel materials is crucial.

Introduction

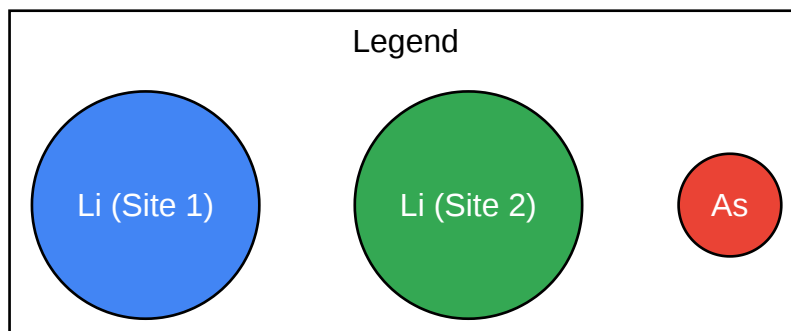
Hexagonal lithium arsenide (Li_3As) is a member of the alkali metal pnictide family, which has garnered interest for its diverse electronic and ionic properties. Understanding the electronic band structure of this material is fundamental to elucidating its electrical conductivity, bonding characteristics, and potential for applications in various technological domains. While its sister compounds, Li_3N and Li_3P , are known for their high ionic conductivity, Li_3As exhibits a more pronounced electronic character, bordering between a semiconductor and a semi-metal. This

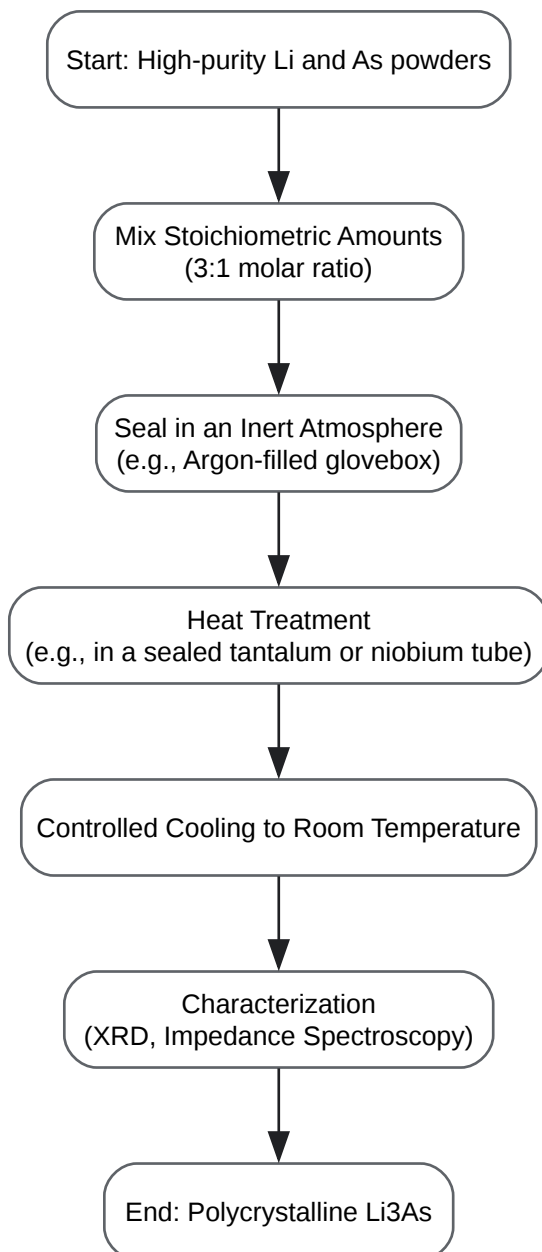
guide synthesizes the current knowledge on the electronic properties of hexagonal Li_3As , with a focus on its theoretically predicted band structure.

Crystal Structure of Hexagonal Li_3As

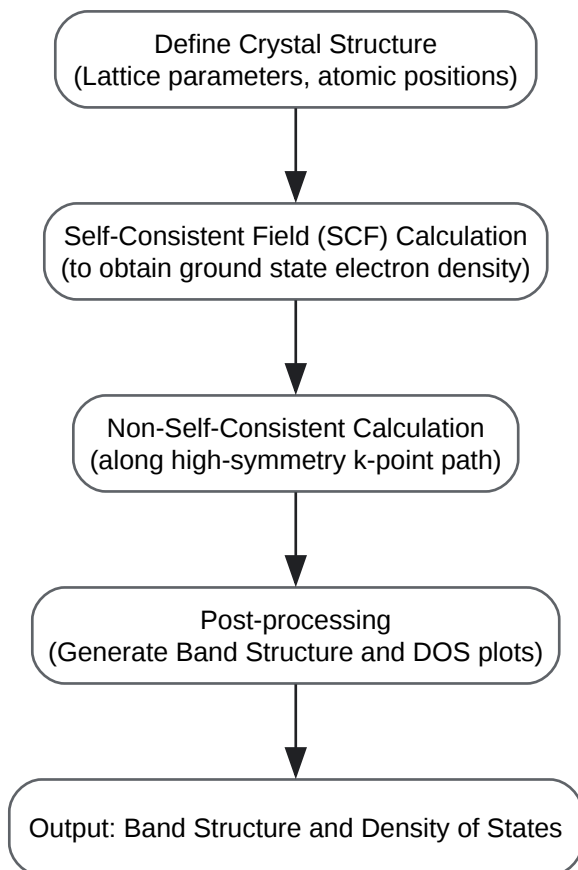
Hexagonal Li_3As crystallizes in the $P6_3/mmc$ space group^[1]. This structure is characterized by a hexagonal lattice with two distinct lithium sites and one arsenic site. The arrangement of these atoms gives rise to the material's anisotropic properties.

Below is a diagram illustrating the crystal structure of hexagonal Li_3As .

Crystal Structure of Hexagonal Li_3As 

Experimental Workflow for Polycrystalline Li₃As Synthesis

Workflow for DFT Calculation of Electronic Band Structure



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References

- 1. researchgate.net [researchgate.net]
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